molecular formula C10H20O3 B8458232 2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol

2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol

Cat. No. B8458232
M. Wt: 188.26 g/mol
InChI Key: KWXKOROLMBMRFD-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

2-Benzyloxymethyl-2-cyclohexyl-propan-1,3-diol (5.5 g.) in dry diethyl ether (50 ml.) was added to liquid ammonia (200 ml) at -70°. Sodium (2.5 g.) was added to the stirred solution. Stirring was maintained at -70° for 1 hour. The mixture was allowed to warm up to 0° and solid ammonium chloride (15 g.) was added cautiously. The ammonia was removed from the reaction mixture under a current of nitrogen. Methanol (25 ml.) was added to the stirred mixture to destroy residual sodium. Dichloromethane (400 ml) was added and the mixture was filtered. The filtrates were evaporated in vacuo. 2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol was obtained as a colourless solid (3.2 g.).
Name
2-Benzyloxymethyl-2-cyclohexyl-propan-1,3-diol
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]([CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH2:13][OH:14])[CH2:11][OH:12])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>C(OCC)C>[CH:15]1([C:10]([CH2:9][OH:8])([CH2:11][OH:12])[CH2:13][OH:14])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:3.4,^1:21|

Inputs

Step One
Name
2-Benzyloxymethyl-2-cyclohexyl-propan-1,3-diol
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)(CO)C1CCCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -70° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0°
CUSTOM
Type
CUSTOM
Details
The ammonia was removed from the reaction mixture under a current of nitrogen
ADDITION
Type
ADDITION
Details
Methanol (25 ml.) was added to the stirred mixture
CUSTOM
Type
CUSTOM
Details
to destroy residual sodium
ADDITION
Type
ADDITION
Details
Dichloromethane (400 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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